molecular formula C21H18O3 B8643784 Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate

Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate

Cat. No.: B8643784
M. Wt: 318.4 g/mol
InChI Key: PLOSQZCTSHXXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C21H18O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

methyl 4-(3-phenylmethoxyphenyl)benzoate

InChI

InChI=1S/C21H18O3/c1-23-21(22)18-12-10-17(11-13-18)19-8-5-9-20(14-19)24-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3

InChI Key

PLOSQZCTSHXXQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxabororan-2-yl)benzoate (1.0 g), 1-benzyloxy-3-iodobenzene (1.18 g), tetrakis(triphenylphosphine)palladium(0) (0.22 g) and potassium carbonate (1.58 g) in toluene (10 mL) was stirred at 100° C. under an argon atmosphere overnight. The reaction mixture was poured into water, and the resulting mixture was extracted with ethylacetate. The extract was washed with water and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=9/1-4/1) to give methyl 4-[3-(benzyloxy)phenyl]benzoate (1.2 g).
[Compound]
Name
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxabororan-2-yl)benzoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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